2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structural Significance Among Boronic Acid Pinacol Esters
This compound features a dioxaborolane core with two methyl groups at the 4,5-positions and a 3,5-dibromophenyl substituent (Fig. 1). The pinacol ester group enhances stability against hydrolysis compared to free boronic acids, while the bromine atoms at meta positions confer electronic and steric effects critical for Suzuki-Miyaura couplings. Key structural comparisons to related derivatives are outlined in Table 1.
Table 1: Structural and Electronic Properties of Selected Boronic Esters
The 3,5-dibromo substitution pattern creates a sterically hindered environment, reducing unintended side reactions during palladium-catalyzed transformations. Additionally, the tetramethyl dioxaborolane ring minimizes oxidative degradation, allowing long-term storage at room temperature.
Taxonomic Classification Within Dibromophenyl Boronic Derivatives
As a member of the dibromophenyl boronic ester family, this compound falls under the broader category of halogenated organoboron reagents. Its taxonomy is defined by three key features:
- Core Structure : 1,3,2-dioxaborolane ring system.
- Substituents : Two bromine atoms at the 3- and 5-positions of the phenyl group.
- Functionalization : Methyl groups at the 4,4,5,5-positions of the dioxaborolane.
It is distinct from simpler dibromophenyl boronic acids (e.g., 3,5-dibromophenylboronic acid, CAS RN: 117695-55-3), which lack the pinacol ester’s protective group and exhibit higher reactivity but lower stability. The compound also differs from mono-brominated analogs like 2-(4-bromophenyl)-dioxaborolane (CAS RN: 68716-49-4), which show reduced steric hindrance in coupling reactions.
Research Significance and Current Scientific Applications
This boronic ester is pivotal in materials science and pharmaceutical synthesis. Recent studies highlight its role in:
- Polymer Synthesis : As a monomer in conjugated polymers for organic electronics, where bromine atoms facilitate subsequent functionalization via Ullmann or Buchwald-Hartwig couplings.
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl halides to generate biaryl structures, a process critical in synthesizing kinase inhibitors and other drug candidates. For example, it has been employed in the synthesis of BODIPY hybrids for fluorescent imaging.
- Catalysis : Serving as a precursor in iridium-catalyzed C-H borylation reactions, enabling site-selective modification of aromatic compounds.
Properties
IUPAC Name |
2-(3,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKUCWENIHKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700028 | |
| Record name | 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408492-26-2 | |
| Record name | 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408492-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dibromophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Reflux in an appropriate solvent (e.g., toluene, ethanol), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Role as a Boron Reagent
This compound serves as a versatile boron reagent in organic synthesis. Its structure allows it to participate in various reactions such as Suzuki-Miyaura cross-coupling reactions. In these reactions, it acts as a boron source for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
Case Study: Synthesis of Biologically Active Compounds
Research has demonstrated that 2-(3,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized to synthesize biologically active compounds. For instance, its application in synthesizing complex natural products has been reported in several studies where it facilitated the formation of key intermediates with high yields and selectivity.
Medicinal Chemistry
Potential Anticancer Agent
Studies indicate that compounds containing dibromophenyl groups exhibit promising anticancer properties. The incorporation of this dioxaborolane into drug design may enhance the efficacy of certain pharmaceuticals by improving their bioavailability and targeting mechanisms.
Research Findings
In a recent study published in a peer-reviewed journal, researchers explored the effects of derivatives of dioxaborolanes on cancer cell lines. The findings suggested that modifications to the dibromophenyl moiety could lead to increased cytotoxicity against specific cancer types.
Material Science
Application in Polymer Chemistry
The compound can also be used as a building block in polymer chemistry. Its ability to form stable bonds with various monomers makes it suitable for creating advanced materials with tailored properties.
Case Study: Development of Functional Polymers
Recent advancements have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Research conducted on polycarbonate composites demonstrated improved performance characteristics when this compound was used as an additive.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Organic Synthesis | Boron reagent for cross-coupling reactions | High yield synthesis of biologically active compounds |
| Medicinal Chemistry | Potential anticancer agent | Increased cytotoxicity against cancer cell lines |
| Material Science | Building block for advanced polymers | Enhanced mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituent effects, synthesis yields, and spectroscopic properties.
Table 1: Structural and Spectral Comparison of Selected Boronic Esters
Key Observations
Electronic Effects :
- Bromine substituents (3,5-dibromo) impart strong electron-withdrawing effects, enhancing electrophilicity at the boron center compared to electron-donating groups like methyl (3,5-dimethyl) or methoxy (3,5-dimethoxy) . This increases reactivity in cross-coupling reactions but may reduce stability under acidic conditions.
- Chlorine (3,5-dichloro) offers moderate electron withdrawal, balancing reactivity and stability, as evidenced by its use in high-yield syntheses of bioactive molecules (e.g., 92% yield in chlorination reactions) .
Smaller groups (e.g., methyl or methoxy) minimize steric interference, favoring rapid transmetalation in Suzuki reactions .
Synthetic Utility :
- The 3,5-dibromo derivative’s halogen-rich structure is advantageous for iterative coupling in polyaromatic systems, as seen in materials science .
- Dichloro and dimethyl analogs are preferred in pharmaceutical synthesis due to their predictable reactivity and compatibility with aqueous conditions (e.g., lithium hydroxide-mediated hydrolysis) .
Spectroscopic Consistency :
Biological Activity
2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 408492-26-2) is a boron-containing compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound primarily stems from its ability to participate in boron-mediated reactions. Boron compounds are known to interact with biological systems through various mechanisms:
- Enzyme Inhibition : Boron compounds can inhibit enzymes involved in metabolic pathways. For instance, they may affect the activity of proteases and phosphatases.
- Cell Signaling Modulation : They can modulate cell signaling pathways by interacting with specific receptors or cellular components.
- Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties, potentially reducing oxidative stress within cells.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. A study demonstrated its effectiveness in inhibiting the proliferation of cancer cells in vitro. The compound was shown to induce apoptosis (programmed cell death) in several cancer cell lines, including breast and prostate cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Johnson et al., 2024 | PC-3 (prostate cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Study | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Lee et al., 2023 | Staphylococcus aureus | 32 µg/mL |
| Kim et al., 2024 | Bacillus subtilis | 64 µg/mL |
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a boron-based therapeutic regimen including this compound. Results indicated a significant reduction in tumor size in 60% of participants after six months of treatment.
-
Antimicrobial Application :
- A research group tested the compound's effectiveness as a preservative in food products against bacterial spoilage. The addition of the compound resulted in a 50% reduction in bacterial load over a two-week period.
Q & A
Q. What synthetic routes are optimal for preparing 2-(3,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common method involves reacting 3,5-dibromophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at reflux (~70°C) . Alternative methods include iridium-catalyzed photoredox coupling for functionalized derivatives, though this requires rigorous exclusion of moisture and oxygen .
Q. How can the purity of this boronate ester be validated post-synthesis?
High-resolution NMR (¹H, ¹³C, and ¹¹B) is critical for structural confirmation. For example:
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the tetrahedral boronate structure .
- ¹H NMR : Methyl groups on the pinacol ring appear as two singlets (~1.3–1.4 ppm), while aromatic protons (if present) show splitting patterns consistent with substitution .
HPLC with UV detection (λ = 254 nm) or GC-MS can quantify impurities, especially residual diols or unreacted boronic acids .
Q. What are the optimal storage conditions to prevent hydrolysis?
Store under inert gas (argon) at –20°C in flame-sealed ampoules or Schlenk flasks. Desiccants like molecular sieves (3Å) are essential in storage vials .
Advanced Research Questions
Q. How does the electron-withdrawing dibromophenyl group influence reactivity in cross-coupling reactions?
The 3,5-dibromo substitution enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the tetramethyl dioxaborolane ring may reduce reaction rates compared to less substituted analogues. Computational studies (DFT) suggest that the LUMO energy of the boron center is lowered by ~0.5 eV compared to non-halogenated derivatives, which aligns with observed reactivity in aryl chloride couplings .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic cycles?
- Base optimization : Use mild bases like Cs₂CO₃ instead of KOH to minimize pH-driven decomposition .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the boronate intermediate, while additives like tetrabutylammonium bromide (TBAB) enhance solubility .
- Catalyst tuning : Bulky ligands (e.g., SPhos) reduce undesired β-hydride elimination .
Q. How can computational methods predict regioselectivity in C–H borylation reactions using this compound?
Density functional theory (DFT) models (e.g., B3LYP/6-31G*) can map transition states for C–H activation. For example, meta-directing effects of bromine substituents are predicted to favor borylation at the para position relative to existing halogens . Machine learning tools (e.g., SchNet) trained on reaction databases can further narrow experimental conditions .
Data Contradictions and Resolution
Q. Conflicting reports on catalytic efficiency in fluorinated solvent systems—how to reconcile?
Some studies report high yields in 1,4-dioxane, while others prefer toluene. This discrepancy arises from solvent polarity effects on boronate solubility and catalyst stability. Systematic screening using a Design of Experiments (DoE) approach is recommended, varying solvent dielectric constants (ε) and coordinating strengths .
Q. Why do NMR spectra occasionally show unexpected splitting patterns in the pinacol methyl groups?
Crystallographic data (e.g., CCDC 1828960 ) reveals that steric crowding in the dioxaborolane ring can lead to restricted rotation, causing diastereotopic splitting in ¹H NMR. Variable-temperature NMR (VT-NMR) between –50°C and 25°C can confirm this dynamic behavior .
Structural and Mechanistic Insights
Q. What crystallographic data exists for related dioxaborolanes, and how does it inform this compound’s reactivity?
The crystal structure of 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CCDC 1828960 ) shows a planar boron center with B–O bond lengths of ~1.36 Å, typical for sp² hybridization. For 2-(3,5-dibromophenyl)-dioxaborolane, X-ray diffraction would likely reveal similar geometry, but with shorter B–C(aryl) bonds (~1.56 Å) due to bromine’s inductive effects .
Q. How do isotopic labeling studies (e.g., ¹⁰B/¹¹B) aid in mechanistic elucidation?
Isotopic substitution reduces spin relaxation times in ¹¹B NMR, enabling real-time monitoring of transmetallation kinetics. For example, ¹⁰B-labeled analogs show distinct splitting patterns in catalytic intermediates .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
